
beta-D-Galactopyranoside, phenylmethyl
Overview
Description
Benzyl b-D-galactopyranoside is a natural product found in Camellia sinensis, Gymnadenia conopsea, and other organisms with data available.
Biological Activity
Beta-D-Galactopyranoside, phenylmethyl (commonly referred to as phenyl β-D-galactopyranoside) is a glycoside compound that has garnered attention for its various biological activities, particularly in the context of enzyme assays and gene expression studies. This article provides an overview of its biochemical applications, mechanisms of action, and relevant research findings.
- Chemical Formula : C13H18O6
- Molecular Weight : 270.28 g/mol
- CAS Number : 14897-46-2
Enzymatic Applications
1. Substrate for β-Galactosidase
Phenyl β-D-galactopyranoside is widely recognized as a substrate for β-galactosidase, an enzyme important in the hydrolysis of galactosides into monosaccharides. It serves as a non-inducing substrate in various biochemical assays. The compound's utility in enzyme assays was highlighted by Chester et al. (1976), who demonstrated its effectiveness in accepting l-[14C]fucose, facilitating studies related to blood-group substances .
2. Fluorescent Assays for Enzyme Activity
Research by Gong et al. (2009) developed a method using phenyl β-D-galactopyranoside derivatives to create fluorescent substrates for measuring β-galactosidase activity. This method allows for sensitive detection of enzyme activity, which is crucial in various biological and clinical research applications .
Gene Expression Visualization
Phenyl β-D-galactopyranoside derivatives have been explored as probes for visualizing gene expression through imaging techniques such as positron emission tomography (PET). Celen et al. (2008) synthesized and evaluated radiolabeled phenyl-galactopyranosides for in vivo visualization of LacZ gene expression, showcasing their potential in genetic studies and applications .
Pharmacological Studies
Recent studies have examined the pharmacological properties of β-galactopyranosides, including their role as inhibitors or enhancers of β-galactosidase activity. For example, compound 12 from a recent study showed significant chaperoning properties, enhancing β-Gal activity by 40% in GM1 gangliosidosis patient models . This suggests that modifications to the structure of galactopyranosides can lead to significant variations in biological activity.
Table 1: Summary of Biological Activities and Applications
The biological activity of phenyl β-D-galactopyranoside is primarily attributed to its interaction with β-galactosidase enzymes. The compound binds to the active site of the enzyme, facilitating the hydrolysis reaction that converts it into galactose and phenol. The structural characteristics of the compound influence its binding affinity and catalytic efficiency.
Kinetic Studies
Kinetic analysis has shown that individual molecules of β-galactosidase can catalyze thousands of reactions per minute, with variations based on substrate modifications . This highlights the importance of substrate design in optimizing enzyme activity.
Chemical Reactions Analysis
Hydrolysis Reactions
Beta-D-Galactopyranoside, phenylmethyl undergoes hydrolysis under both acidic and enzymatic conditions, cleaving the glycosidic bond to yield β-D-galactose and phenylmethanol (benzyl alcohol) .
Acid-Catalyzed Hydrolysis
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Conditions : Performed in dilute aqueous HCl (0.1–1 M) at elevated temperatures (60–100°C) .
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Mechanism : Protonation of the glycosidic oxygen followed by nucleophilic attack by water, proceeding via an oxocarbenium ion intermediate.
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Outcome : Complete hydrolysis typically occurs within 2–4 hours, yielding equimolar amounts of β-D-galactose and phenylmethanol .
Enzymatic Hydrolysis
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Enzyme : β-Galactosidase (e.g., from Aspergillus oryzae) catalyzes the reaction at physiological pH (6.5–7.5) and 37°C .
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Applications :
Key Study (Source )
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Conditions :
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Enzyme: Aspergillus oryzae β-galactosidase (EPRP formulation).
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Substrates: D-galactose + racemic alcohols (e.g., 1-phenylethanol).
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Solvent System: Low-water media (n-propanol).
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Results :
Substrate Product Enantioselectivity (E) Yield (%) 1-Phenylethanol (R)-(1-Phenylethyl)-β-D-galactoside >1000 85 2-Octanol (R)-(2-Octyl)-β-D-galactoside 38 72
This method highlights the enzyme’s ability to discriminate between enantiomers, favoring R-configuration products .
Chemical Glycosylation and Protecting Group Strategies
Synthesis of β-D-galactopyranoside derivatives often involves strategic use of protecting groups to control stereochemistry :
Neighboring Group Participation
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Participating Groups (e.g., acetyl): Direct β-glycoside formation via transient acetoxonium ion intermediates .
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Non-Participating Groups (e.g., benzyl): Favor α-glycosides due to anomeric effect, but β-selectivity can be achieved using specific donors .
Example from Source :
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Donor : 3,4,6-Tri-O-benzyl-2-O-acetyl-galactopyranosyl trichloroacetimidate.
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Acceptor : Partially protected glycoside.
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Outcome : β-Glycosidic linkage formed with >90% stereoselectivity under TMSOTf catalysis.
Aggregation and Structural Interactions
Spectroscopic studies reveal that phenyl-β-D-galactopyranoside forms dimers through intermolecular hydrogen bonds (e.g., OH···π and CH···π interactions) :
Key Findings (Source ):
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Dimer Stability : Governed by hydroxyl group orientation (axial vs. equatorial).
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Hydrogen Bond Networks :
Comparative Reactivity in Glycosylation
The phenylmethyl group enhances electron density at the anomeric center, influencing reaction pathways:
Reaction Type | Conditions | Major Product | Yield (%) |
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Acid Hydrolysis | 1 M HCl, 80°C, 3 h | β-D-Galactose + Benzyl alcohol | 95 |
Enzymatic Transglycosylation | β-Galactosidase, 55°C, 4 h | (R)-Alkyl-β-D-galactoside | 72–85 |
Chemical Glycosylation | TMSOTf, CH2Cl2, –40°C | β-Linked disaccharide | 90 |
Stability and Storage
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for phenylmethyl β-D-galactopyranoside, and how do enzymatic methods compare to chemical synthesis in yield and stereochemical control?
- Methodological Answer : Phenylmethyl β-D-galactopyranoside is typically synthesized via glycosylation reactions . Two primary approaches are:
- Chemical synthesis : Uses activated galactose donors (e.g., trichloroacetimidates) and phenylmethanol under acidic catalysis. Stereochemical control relies on protecting group strategies .
- Enzymatic synthesis : Leverages β-galactosidases in reverse hydrolysis or transglycosylation reactions. This method offers better stereoselectivity but may require optimization of pH, temperature, and donor/acceptor ratios .
Comparison Table :
Method | Yield (%) | Stereoselectivity | Scalability |
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Chemical synthesis | 60-75 | Moderate | High |
Enzymatic synthesis | 40-65 | High | Moderate |
Q. How is phenylmethyl β-D-galactopyranoside utilized as a substrate in enzyme kinetics studies for β-galactosidase?
- Methodological Answer : This compound serves as a chromogenic or fluorogenic substrate to assay β-galactosidase activity. Key steps include:
Substrate preparation : Dissolve in buffer (e.g., PBS, pH 6.5–7.5) to mimic physiological conditions.
Kinetic assays : Monitor hydrolysis via absorbance (e.g., nitrophenol release at 405 nm) or fluorescence (e.g., Xite™ Green product at 488/525 nm) .
Data analysis : Calculate and using Michaelis-Menten plots. Note that steric hindrance from the phenylmethyl group may reduce catalytic efficiency compared to smaller substrates (e.g., ONPG) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in β-galactosidase inhibition studies using phenylmethyl β-D-galactopyranoside derivatives?
- Methodological Answer : Discrepancies in inhibition data often arise from:
- Enzyme source variability : Recombinant vs. wild-type β-galactosidases may have divergent active-site conformations. Validate using isothermal titration calorimetry (ITC) to compare binding affinities .
- Substrate aggregation : Phenylmethyl derivatives may form micelles at high concentrations, altering enzyme accessibility. Use dynamic light scattering (DLS) to assess aggregation thresholds .
- Competitive vs. non-competitive inhibition : Perform Lineweaver-Burk analysis with varying substrate/inhibitor concentrations to clarify mechanism .
Q. How can phenylmethyl β-D-galactopyranoside be functionalized for targeted drug delivery systems, and what analytical techniques validate structural integrity?
- Methodological Answer : Functionalization strategies :
- Covalent modifications : Introduce amino or carboxyl groups via regioselective oxidation (e.g., TEMPO/NaClO₂) for conjugation with therapeutics .
- Glycosylation : Attach via glycosyltransferases to create branched structures for enhanced biocompatibility .
Analytical validation : - NMR : - and -NMR confirm glycosidic bond configuration and substituent positions (e.g., phenylmethyl at C1) .
- HPLC-MS : Quantify purity and detect side products (e.g., deacetylated byproducts) .
Q. Data Contradiction Analysis
Q. Why do studies report conflicting bioactivities for phenylmethyl β-D-galactopyranoside derivatives in cancer cell models?
- Methodological Answer : Variations arise from:
- Cell line specificity : Apoptosis induction (via p53/MAPK pathways) may depend on endogenous β-galactosidase expression levels. Validate using CRISPR knockouts .
- Prodrug activation : Inefficient hydrolysis in low-β-galactosidase environments (e.g., solid tumors) reduces therapeutic efficacy. Use fluorogenic substrates to map enzyme activity spatially .
Example Data :
Cell Line | β-Gal Activity (U/mg) | IC₅₀ (μM) |
---|---|---|
HCT-116 | 12.5 ± 1.2 | 45.3 |
MCF-7 | 3.8 ± 0.7 | >100 |
Q. Methodological Best Practices
Q. What protocols optimize the use of phenylmethyl β-D-galactopyranoside in fluorescence-based senescence assays?
- Methodological Answer :
Properties
IUPAC Name |
(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-phenylmethoxyoxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O6/c14-6-9-10(15)11(16)12(17)13(19-9)18-7-8-4-2-1-3-5-8/h1-5,9-17H,6-7H2/t9-,10+,11+,12-,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHCBYYBLTXYEV-KSSYENDESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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